molecular formula C14H11ClN4S B14665360 6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine CAS No. 51124-29-9

6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine

Cat. No.: B14665360
CAS No.: 51124-29-9
M. Wt: 302.8 g/mol
InChI Key: OFGRXGJDGPQWBD-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine typically involves the reaction of 4-chlorophenylthiourea with anthranilic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)sulfanylquinazoline-2,4-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of a quinazoline core with a 4-chlorophenyl and sulfanyl group makes it a versatile compound for various research applications .

Properties

CAS No.

51124-29-9

Molecular Formula

C14H11ClN4S

Molecular Weight

302.8 g/mol

IUPAC Name

6-(4-chlorophenyl)sulfanylquinazoline-2,4-diamine

InChI

InChI=1S/C14H11ClN4S/c15-8-1-3-9(4-2-8)20-10-5-6-12-11(7-10)13(16)19-14(17)18-12/h1-7H,(H4,16,17,18,19)

InChI Key

OFGRXGJDGPQWBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SC2=CC3=C(C=C2)N=C(N=C3N)N)Cl

Origin of Product

United States

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